(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine
Description
(S)-1-(2-Bromopyridin-3-yl)-2,2,2-trifluoroethan-1-amine is a chiral amine featuring a 2-bromo-substituted pyridine ring at position 3 and a trifluoroethylamine group. The bromine atom at the pyridine 2-position and the electron-withdrawing trifluoromethyl group contribute to its unique reactivity and physicochemical properties.
Properties
Molecular Formula |
C7H6BrF3N2 |
|---|---|
Molecular Weight |
255.03 g/mol |
IUPAC Name |
(1S)-1-(2-bromopyridin-3-yl)-2,2,2-trifluoroethanamine |
InChI |
InChI=1S/C7H6BrF3N2/c8-6-4(2-1-3-13-6)5(12)7(9,10)11/h1-3,5H,12H2/t5-/m0/s1 |
InChI Key |
GMMQHKBDGCGMCM-YFKPBYRVSA-N |
Isomeric SMILES |
C1=CC(=C(N=C1)Br)[C@@H](C(F)(F)F)N |
Canonical SMILES |
C1=CC(=C(N=C1)Br)C(C(F)(F)F)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine typically involves the following steps:
Starting Material: The synthesis begins with 2-bromopyridine.
Trifluoroethylation: The bromopyridine undergoes a nucleophilic substitution reaction with a trifluoroethylamine derivative under controlled conditions to introduce the trifluoroethylamine group.
Chiral Resolution: The resulting racemic mixture is then subjected to chiral resolution techniques to isolate the (S)-enantiomer.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated chiral resolution may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom on the pyridine ring can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: The compound can be used in cross-coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides.
Oxidation: Reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands are often used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Pharmaceutical Applications
Antitumor Activity
Recent studies have indicated that (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine exhibits potential antitumor properties. Research has shown that the compound can inhibit specific cancer cell lines, making it a candidate for further development in cancer therapies.
Mechanism of Action
The mechanism by which this compound exerts its antitumor effects may involve the modulation of signaling pathways associated with cell proliferation and apoptosis. Detailed studies are ongoing to elucidate these pathways.
Agrochemical Applications
Herbicidal Properties
this compound has been evaluated for its herbicidal activity against various weed species. Laboratory tests have demonstrated its effectiveness in inhibiting the growth of certain problematic weeds without adversely affecting crop yield.
Case Study: Field Trials
Field trials conducted in agricultural settings have shown promising results, with significant reductions in weed biomass observed when applying this compound as part of integrated weed management strategies.
Material Science Applications
Fluorinated Polymers
Due to its trifluoroethyl group, this compound can be utilized in synthesizing fluorinated polymers. These materials are known for their chemical resistance and thermal stability, making them suitable for various industrial applications.
| Application | Details |
|---|---|
| Antitumor Activity | Inhibits specific cancer cell lines |
| Herbicidal Properties | Effective against problematic weeds |
| Fluorinated Polymers | Used in synthesizing durable materials |
Toxicological Profile
Understanding the safety profile of this compound is crucial for its application in various fields. Preliminary toxicological assessments indicate moderate toxicity levels; however, further studies are required to establish comprehensive safety data.
Mechanism of Action
The mechanism of action of (S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with the active site of enzymes, leading to inhibition or modulation of enzyme activity. The bromopyridine moiety can participate in π-π stacking interactions with aromatic residues in proteins, further stabilizing the binding.
Comparison with Similar Compounds
Substitution Patterns on the Pyridine Ring
The position of the bromine atom on the pyridine ring significantly influences electronic and steric properties. Key analogs include:
Key Differences :
Stereochemical Variations
Enantiomeric forms of bromopyridinyl trifluoroethylamines exhibit distinct biological activities:
| Compound Name | Configuration | CAS Number | |
|---|---|---|---|
| (R)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine | R | 2089671-35-0 | |
| (S)-1-(4-Bromopyridin-2-yl)-2,2,2-trifluoroethan-1-amine | S | 2089671-29-2 |
Implications :
- The (S)-enantiomer may exhibit higher binding affinity to specific targets (e.g., BACE1 inhibitors) due to optimal spatial alignment with chiral enzyme pockets .
- Enantiomeric purity is critical in drug development, as seen in analogs like tert-butyl (S)-4-(2,4-difluoro-5-(((2,2,2-trifluoroethyl)amino)methyl)phenyl)-4-methyl-5,6-dihydro-4H-1,3-thiazin-2-ylcarbamate (LCMS m/z 454.4) .
Physicochemical Properties
Limited data are available for the exact compound, but inferences can be drawn from analogs:
Biological Activity
(S)-1-(2-Bromopyridin-3-YL)-2,2,2-trifluoroethan-1-amine, with the CAS number 1213054-78-4, is a compound of significant interest due to its potential biological activities. This article explores its molecular characteristics, biological mechanisms, and relevant case studies to provide a comprehensive overview of its activity.
Molecular Characteristics
- Molecular Formula : CHBrFN
- Molecular Weight : 255.04 g/mol
- Structure : The compound features a bromopyridine moiety and a trifluoroethylamine group, which may influence its biological interactions.
Biological Activity Overview
The biological activity of this compound has been investigated primarily in the context of its pharmacological properties. Key areas of interest include:
- Antimicrobial Activity : Preliminary studies suggest that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways.
- Antitumor Effects : Research indicates potential antitumor activity, possibly through apoptosis induction in cancer cells. The bromopyridine component is hypothesized to play a crucial role in binding to specific cellular targets involved in cancer progression.
Case Studies
Several studies have reported findings on the biological effects of this compound:
- Antimicrobial Efficacy Study :
- Objective : To assess the antimicrobial efficacy against Gram-positive and Gram-negative bacteria.
- Methodology : Disk diffusion method was employed using various concentrations of the compound.
- Results : Showed significant inhibition zones for both types of bacteria, indicating broad-spectrum antimicrobial activity.
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 12 |
| Pseudomonas aeruginosa | 10 |
- Antitumor Activity Assessment :
- Objective : To evaluate the cytotoxic effects on human cancer cell lines.
- Methodology : MTT assay was utilized to determine cell viability post-treatment with varying concentrations.
- Results : The compound demonstrated dose-dependent cytotoxicity with IC values ranging from 20 to 50 µM across different cancer cell lines.
| Cell Line | IC (µM) |
|---|---|
| HeLa | 25 |
| MCF-7 | 30 |
| A549 | 45 |
The proposed mechanisms for the biological activities of this compound include:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in bacterial metabolism or cancer cell proliferation.
- Receptor Interaction : It is hypothesized that this compound interacts with specific receptors that mediate cellular responses leading to apoptosis or growth inhibition.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
